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Compound of Interest

Compound Name: Arabinose-1-13C

Cat. No.: B117926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arabinose-1-13C (CAS Number: 70849-

23-9), a stable isotope-labeled sugar crucial for metabolic research and drug development.

This document details its physicochemical properties, its role in elucidating metabolic

pathways, and comprehensive experimental protocols for its application in tracer studies.

Core Concepts and Physicochemical Properties
Arabinose-1-13C is a form of D-arabinose where the carbon atom at the first position (C1) is

replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows

researchers to trace the journey of arabinose through various metabolic pathways within cells

and organisms. Its primary applications include use as a tracer in metabolic flux analysis and

as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR)

spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-

Mass Spectrometry (LC-MS)[1][2].

The key physicochemical properties of D-Arabinose-1-13C are summarized in the table below.
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Property Value Reference

CAS Number 70849-23-9 [3][4][5][6]

Molecular Formula ¹³CC₄H₁₀O₅ [3][4][7]

Molecular Weight 151.12 g/mol [3][4][7][8]

Isotopic Purity ≥99 atom % ¹³C [3][7]

Appearance Solid [3][7]

Melting Point 163-165 °C [3][7][9]

Optical Activity [α]20/D −103°, c = 4 in H₂O [3][7]

Mass Shift M+1 [3][7]

Metabolic Pathways of Arabinose
Arabinose metabolism varies across different organisms. In bacteria like Escherichia coli, L-

arabinose is a well-studied system for gene regulation and carbon source utilization. The

metabolic pathway involves a series of enzymatic conversions that ultimately lead to an

intermediate of the pentose phosphate pathway. In eukaryotes, including yeasts and plants,

arabinose metabolism also feeds into the pentose phosphate pathway, a central hub for

biosynthesis and redox balance. The study of these pathways is critical in fields ranging from

biofuel production to understanding infectious diseases.

Bacterial L-Arabinose Metabolism
In E. coli, the metabolism of L-arabinose is a classic example of inducible gene expression.

The enzymes responsible for its catabolism are encoded by the ara operon. The pathway

proceeds as follows: L-arabinose is first isomerized to L-ribulose, which is then phosphorylated

to L-ribulose-5-phosphate. Finally, an epimerase converts L-ribulose-5-phosphate to D-

xylulose-5-phosphate, which enters the pentose phosphate pathway[9][10][11].

L-Arabinose-1-13C L-Ribulose-1-13C araA (Isomerase) L-Ribulose-5-Phosphate-1-13C araB (Kinase) D-Xylulose-5-Phosphate-1-13C araD (Epimerase) Pentose Phosphate
Pathway
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Bacterial L-Arabinose Catabolic Pathway.

Fungal L-Arabinose Metabolism
In some yeasts and fungi, L-arabinose is metabolized through a reductive pathway. This

pathway involves the reduction of L-arabinose to L-arabinitol, followed by oxidation to L-

xylulose, and then phosphorylation to L-xylulose-5-phosphate. This intermediate is then

converted to D-xylulose-5-phosphate and enters the pentose phosphate pathway. The use of

¹³C-labeled arabinose has been instrumental in elucidating these pathways through in vivo

NMR studies[7][12].

L-Arabinose-1-13C L-Arabinitol-1-13CReductase L-XyluloseDehydrogenase L-Xylulose-5-PhosphateKinase D-Xylulose-5-PhosphateEpimerase Pentose Phosphate
Pathway

Click to download full resolution via product page

Fungal L-Arabinose Reductive Pathway.

Experimental Protocols
The following sections provide detailed methodologies for conducting tracer experiments using

Arabinose-1-13C. These protocols are intended as a guide and may require optimization

based on the specific experimental system.

General Workflow for ¹³C-Labeling Experiments
A typical workflow for a stable isotope tracer experiment involves several key stages, from

initial cell culture to final data analysis.
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General workflow for ¹³C metabolic tracer experiments.
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Cell Culture and Isotopic Labeling
This protocol is a general guideline for labeling adherent mammalian cells.

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes)

and grow to the desired confluency (typically 70-80%).

Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g.,

DMEM without glucose) with Arabinose-1-13C at a final concentration relevant to the

biological question. Other necessary nutrients should also be added.

Labeling: Remove the standard growth medium and wash the cells once with pre-warmed

phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

Incubation: Incubate the cells for a predetermined period. The incubation time will depend on

the metabolic rates of the pathway of interest and should be optimized. Time-course

experiments are often necessary to determine the optimal labeling duration.

Metabolite Extraction
Rapid quenching of metabolic activity is crucial to accurately capture the metabolic state of the

cells.

Quenching: Aspirate the labeling medium and immediately add a cold quenching solution

(e.g., -80°C methanol or a methanol/water mixture) to the culture vessel to arrest all

enzymatic activity.

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell

suspension to a microcentrifuge tube.

Extraction: Perform a liquid-liquid extraction to separate polar metabolites from non-polar

lipids and proteins. A common method involves adding a mixture of chloroform and water to

the methanol cell suspension, followed by vortexing and centrifugation to separate the

phases.

Drying: Collect the polar (aqueous) phase containing the labeled metabolites and dry it using

a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
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Analytical Methods
Liquid chromatography-tandem mass spectrometry is a powerful technique for separating and

quantifying labeled metabolites.

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g.,

a mixture of water and acetonitrile).

Chromatography: Separate the metabolites using an appropriate LC column, such as a

hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in

selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect

and quantify the different isotopologues of the target metabolites.

Data Analysis: Integrate the peak areas for each isotopologue to determine the fractional

labeling and isotopologue distribution.

Gas chromatography-mass spectrometry is another widely used technique, particularly for

derivatized sugars and amino acids.

Derivatization: Derivatize the dried metabolite extracts to make them volatile for GC analysis.

A common method is silylation using reagents like N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA).

Gas Chromatography: Separate the derivatized metabolites on a GC column.

Mass Spectrometry: Analyze the separated compounds using a mass spectrometer, typically

in electron ionization (EI) mode, to obtain mass spectra and fragmentation patterns.

Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of

the metabolites.

Nuclear magnetic resonance spectroscopy provides detailed information about the position of

the ¹³C label within a molecule.

Sample Preparation: Dissolve the dried metabolite extracts in a deuterated solvent (e.g.,

D₂O) containing a known concentration of an internal standard.
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NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Heteronuclear

single quantum coherence (HSQC) and other 2D NMR experiments can be used to resolve

overlapping signals and assign resonances.

Data Analysis: Integrate the signals corresponding to the different carbon positions to

determine the positional enrichment of ¹³C.

Applications in Drug Development
The use of Arabinose-1-13C and other stable isotope tracers is invaluable in drug

development for:

Target Identification and Validation: Understanding how a drug candidate perturbs metabolic

pathways can help validate its mechanism of action.

Pharmacodynamics: Tracing the metabolic fate of a drug or its effect on endogenous

metabolism provides insights into its pharmacodynamic profile.

Toxicity Studies: Alterations in metabolic pathways can be early indicators of drug-induced

toxicity.

Biomarker Discovery: Identifying metabolic changes in response to drug treatment can lead

to the discovery of novel biomarkers for drug efficacy or patient stratification.

By providing a detailed map of metabolic fluxes, studies using Arabinose-1-13C can

significantly contribute to a more rational and efficient drug discovery and development

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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